

# Application Notes and Protocols for SARS-CoV-2 Pseudovirus Neutralization Assays

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## Compound of Interest

Compound Name: SARS-CoV-2-IN-44

Cat. No.: B15137597

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a SARS-CoV-2 pseudovirus neutralization assay, a critical tool for evaluating the efficacy of neutralizing antibodies, sera from vaccinated or convalescent individuals, and potential therapeutic candidates against SARS-CoV-2. This document outlines the principles of the assay, a step-by-step experimental protocol, and methods for data analysis.

A pseudovirus neutralization assay is a safe and effective alternative to using live, infectious SARS-CoV-2, as it is conducted in a Biosafety Level 2 (BSL-2) laboratory.[1][2] The assay employs pseudoviruses, which are non-replicating viral particles that have the surface Spike (S) protein of SARS-CoV-2 but contain the genome of a different virus, often a retrovirus or lentivirus, engineered to express a reporter gene like luciferase or green fluorescent protein (GFP).[3][4][5] The SARS-CoV-2 S protein mediates entry into host cells by binding to the angiotensin-converting enzyme 2 (ACE2) receptor.[3][4][6] Neutralizing antibodies or other inhibitors that block the interaction between the S protein and ACE2 will prevent the pseudovirus from entering the host cells, resulting in a quantifiable reduction in the reporter gene expression.[3][4]

The effectiveness of a test substance, such as "**SARS-CoV-2-IN-44**", is determined by its ability to reduce the signal from the reporter gene. This is often expressed as the half-maximal

inhibitory concentration (IC<sub>50</sub>) or the 50% neutralization titer (NT<sub>50</sub>), which represents the concentration or dilution of the substance required to inhibit pseudovirus entry by 50%.[\[3\]](#)[\[7\]](#)

## Experimental Protocols

This protocol is a general guideline and may require optimization based on the specific cell lines, pseudovirus preparations, and reagents used.

## Materials and Reagents

- Cell Lines:
  - HEK293T cells (for pseudovirus production)
  - HEK293T cells stably expressing human ACE2 (HEK293T-hACE2) or other susceptible target cells (e.g., Vero E6).[\[2\]](#)[\[7\]](#)
- Plasmids for Pseudovirus Production:
  - A plasmid encoding the SARS-CoV-2 Spike protein.
  - A lentiviral or retroviral backbone plasmid containing a reporter gene (e.g., luciferase).
  - Plasmids encoding the necessary viral packaging proteins (e.g., gag, pol, rev).
- Reagents for Cell Culture and Transfection:
  - Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  - Transfection reagent (e.g., Lipofectamine 2000, PEI).[\[7\]](#)[\[8\]](#)
  - Opti-MEM Reduced Serum Medium.[\[8\]](#)
- Assay Reagents:
  - Test substance ("**SARS-CoV-2-IN-44**"): monoclonal antibody, patient serum, or small molecule inhibitor.

- Control antibodies (neutralizing and non-neutralizing).
- Luciferase assay reagent (if using a luciferase reporter).
- Equipment:
  - Standard cell culture incubator (37°C, 5% CO<sub>2</sub>).
  - Biosafety cabinet.
  - Luminometer or fluorescence plate reader.
  - 96-well cell culture plates (white, clear-bottom for luminescence assays).[8]
  - Standard laboratory equipment (pipettes, centrifuges, etc.).

## Phase 1: Production and Titration of SARS-CoV-2 Pseudovirus

### Day 1: Seeding HEK293T Cells

- Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

### Day 2: Transfection

- Prepare the plasmid DNA mixture for transfection. The optimal ratio of spike plasmid to backbone plasmid to packaging plasmids should be determined empirically, but a common starting point is a 1:1:1 ratio.
- In a sterile tube, mix the plasmids with Opti-MEM.
- In a separate tube, mix the transfection reagent with Opti-MEM and incubate for 5 minutes at room temperature.[8]
- Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20-30 minutes at room temperature to allow complexes to form.

- Carefully add the transfection mixture to the HEK293T cells.
- Incubate the cells at 37°C with 5% CO<sub>2</sub>.

#### Day 3: Change of Medium

- Approximately 12-18 hours post-transfection, remove the transfection medium and replace it with fresh, complete DMEM.

#### Day 4-5: Harvest of Pseudovirus

- At 48 and 72 hours post-transfection, harvest the cell culture supernatant containing the pseudovirus particles.
- Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.
- Filter the clarified supernatant through a 0.45 µm filter.[\[7\]](#)
- The pseudovirus can be used immediately, stored at 4°C for short-term use, or aliquoted and stored at -80°C for long-term use.[\[7\]](#)

#### Titration of Pseudovirus

- Seed HEK293T-hACE2 cells in a 96-well plate.
- The next day, prepare serial dilutions of the pseudovirus supernatant.
- Infect the cells with the different dilutions of the pseudovirus.
- Incubate for 48-72 hours.
- Measure the reporter gene expression (e.g., luminescence for luciferase).
- The titer is typically expressed as Relative Light Units (RLU) per mL or Transducing Units (TU) per mL. The optimal dilution for the neutralization assay should result in a strong signal that is within the linear range of the luminometer.[\[9\]](#)

## Phase 2: Pseudovirus Neutralization Assay

### Day 1: Seeding Target Cells

- Seed HEK293T-hACE2 cells in a 96-well white, clear-bottom plate at an appropriate density (e.g.,  $1-2 \times 10^4$  cells/well).<sup>[1]</sup>

### Day 2: Neutralization Reaction and Infection

- Prepare serial dilutions of the test substance ("**SARS-CoV-2-IN-44**") and control antibodies in DMEM.
- In a separate 96-well plate, mix the diluted test substance with the optimized dilution of the SARS-CoV-2 pseudovirus.
- Include control wells:
  - Virus Control: Pseudovirus mixed with medium only (represents 100% infection).
  - Cell Control: Medium only (represents 0% infection/background).
- Incubate the pseudovirus-antibody mixture at 37°C for 1 hour to allow for neutralization to occur.<sup>[8]</sup>
- Remove the medium from the seeded HEK293T-hACE2 cells and add the pseudovirus-antibody mixtures to the cells.
- Incubate the plates at 37°C with 5% CO<sub>2</sub> for 48-72 hours.

### Day 4: Measurement of Reporter Gene Expression

- If using a luciferase reporter, allow the plate to equilibrate to room temperature.
- Add the luciferase substrate to each well according to the manufacturer's instructions.<sup>[10]</sup>
- Measure the luminescence using a plate luminometer.

## Data Presentation and Analysis

The raw data (e.g., RLU values) should be processed to determine the percent neutralization for each dilution of the test substance.

Calculation of Percent Neutralization: The percent neutralization is calculated using the following formula:[\[11\]](#) % Neutralization =  $[1 - (\text{RLU of sample} - \text{Average RLU of cell control}) / (\text{Average RLU of virus control} - \text{Average RLU of cell control})] \times 100$

The results can then be plotted in a dose-response curve with the concentration or dilution of the test substance on the x-axis and the percent neutralization on the y-axis. The IC50 or NT50 value is determined by fitting the data to a non-linear regression model (e.g., four-parameter logistic regression).[\[9\]](#)

## Example Data Tables

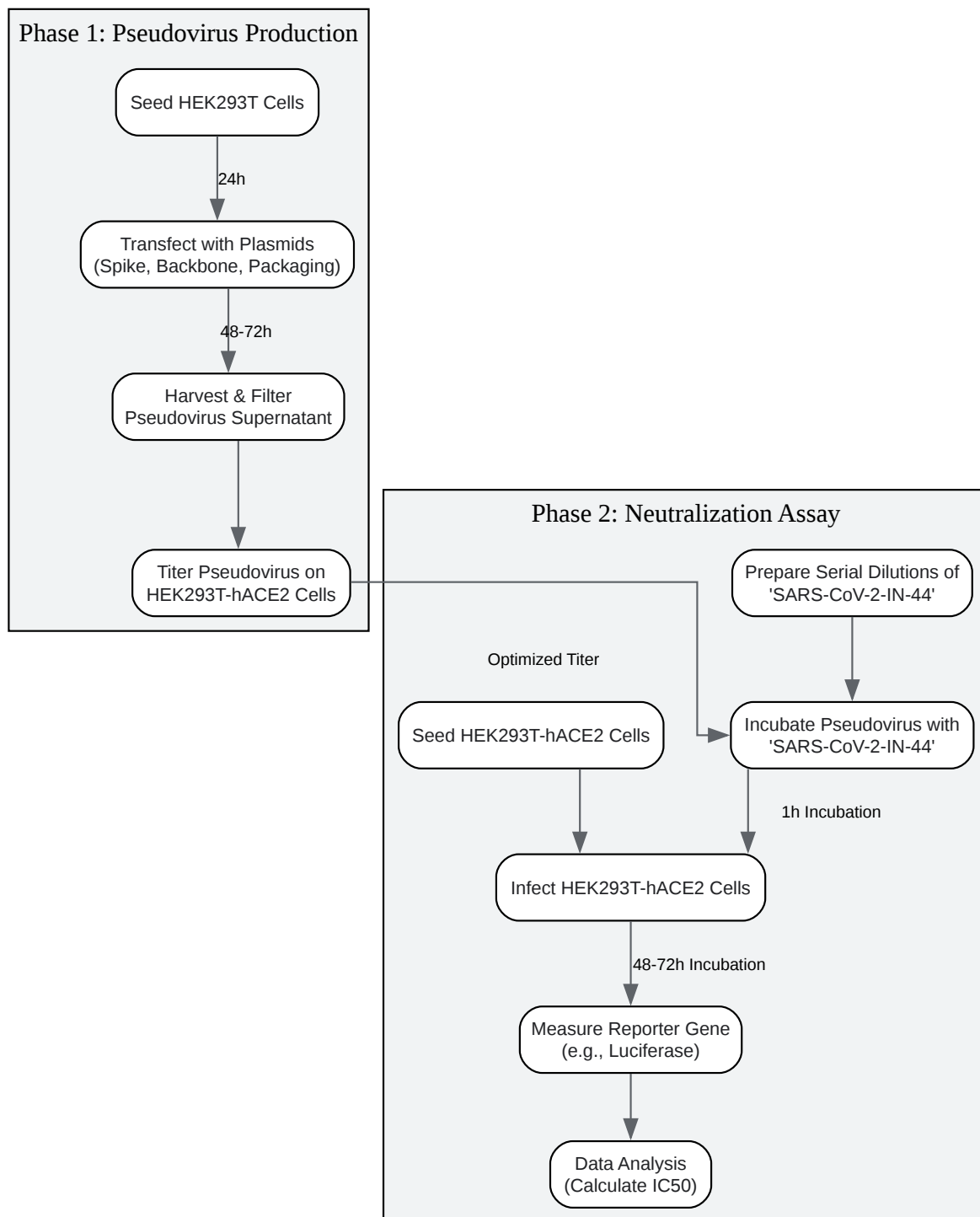
Table 1: Raw Luminescence Data (RLU)

Dilution of SARS-CoV-2-IN-44	Replicate 1	Replicate 2	Average RLU
1:10	15,234	16,543	15,888.5
1:100	45,789	48,231	47,010
1:1,000	150,345	155,876	153,110.5
1:10,000	480,987	495,234	488,110.5
1:100,000	950,234	965,432	957,833
Virus Control	1,002,345	1,015,678	1,009,011.5
Cell Control	5,678	5,890	5,784

Table 2: Calculated Percent Neutralization and IC50

Dilution of SARS-CoV-2-IN-44	Average RLU	Percent Neutralization
1:10	15,888.5	98.4%
1:100	47,010	95.3%
1:1,000	153,110.5	84.9%
1:10,000	488,110.5	51.6%
1:100,000	957,833	5.1%
Calculated IC50	~1:9,500	

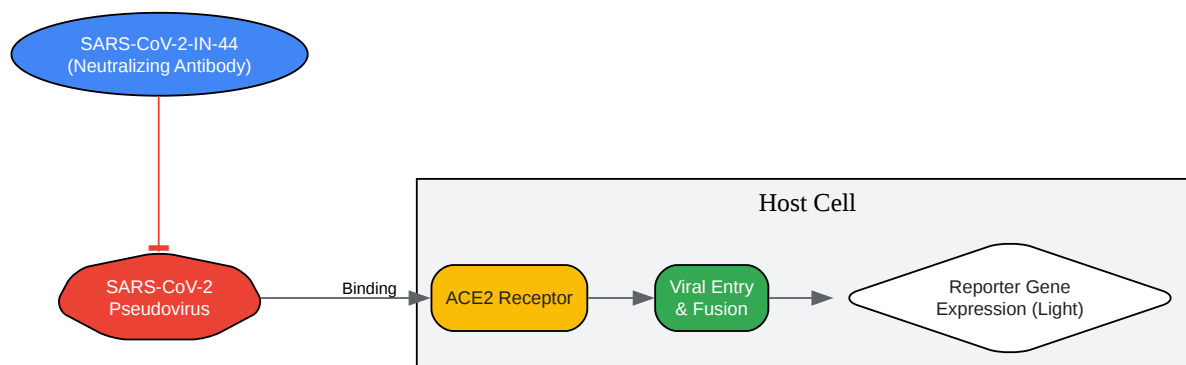
## Visualizations



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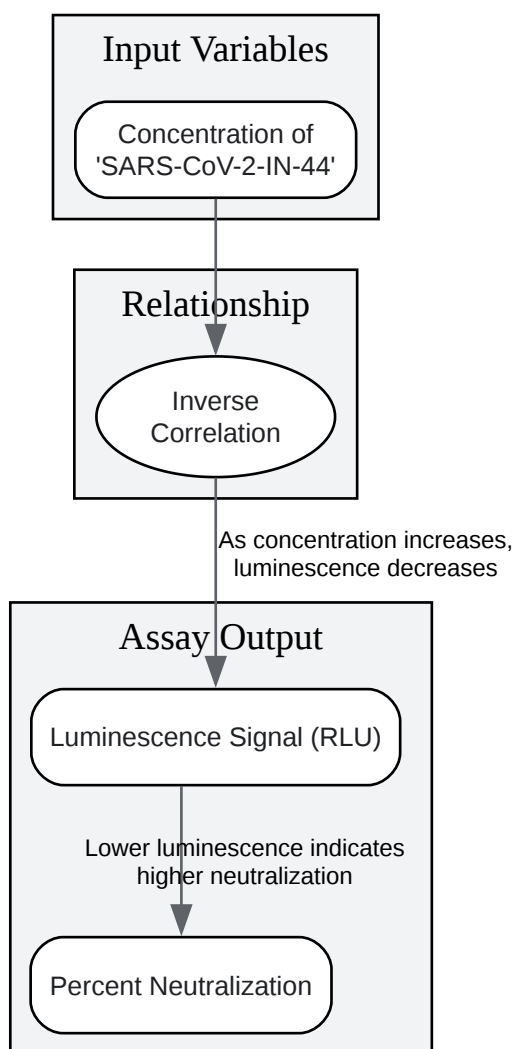
Caption: Workflow of the SARS-CoV-2 pseudovirus neutralization assay.





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Caption: Mechanism of pseudovirus neutralization by an inhibitory substance.



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Caption: Logical relationship between inhibitor concentration and assay output.

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